molecular formula C22H28N2O4S B11164800 4-tert-butyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

4-tert-butyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11164800
M. Wt: 416.5 g/mol
InChI Key: JXERNJXOLAZJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-TERT-BUTYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE is a complex organic compound that features a tert-butyl group, an oxolane ring, and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE typically involves multiple steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol.

    Attachment of the sulfamoyl group: This step involves the reaction of a phenylamine derivative with a sulfamoyl chloride under basic conditions.

    Coupling with the tert-butyl group: This can be done using a Friedel-Crafts alkylation reaction.

    Final coupling: The final step involves the coupling of the oxolane-sulfamoyl intermediate with the tert-butyl phenylamine derivative using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring.

    Reduction: Reduction reactions can occur at the sulfamoyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation of the oxolane ring can lead to the formation of a lactone.

    Reduction: Reduction of the sulfamoyl group can yield an amine.

    Substitution: Substitution on the phenyl ring can yield various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-TERT-BUTYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The tert-butyl group can enhance the compound’s hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-N-(4-(DIETHYLAMINO)PHENYL)BENZAMIDE: This compound has a diethylamino group instead of the oxolane-sulfamoyl group.

    N-(4-TERT-BUTYL-THIAZOL-2-YL)-4-FLUORO-BENZAMIDE: This compound features a thiazolyl group and a fluorine atom.

Uniqueness

4-TERT-BUTYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE is unique due to the presence of the oxolane ring and sulfamoyl group, which can provide specific interactions with biological targets that are not possible with other similar compounds. This makes it a valuable compound for medicinal chemistry and drug development.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

4-tert-butyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C22H28N2O4S/c1-22(2,3)17-8-6-16(7-9-17)21(25)24-18-10-12-20(13-11-18)29(26,27)23-15-19-5-4-14-28-19/h6-13,19,23H,4-5,14-15H2,1-3H3,(H,24,25)

InChI Key

JXERNJXOLAZJJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.